Home > Products > Screening Compounds P102722 > Cancer/testis antigen 2 (37-50)
Cancer/testis antigen 2 (37-50) -

Cancer/testis antigen 2 (37-50)

Catalog Number: EVT-243635
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 2
Overview

Cancer/testis antigen 2 (37-50) is a member of the cancer/testis antigen family, which is characterized by its exclusive expression in testicular germ cells and various cancer types. This unique expression pattern makes these antigens promising candidates for immunotherapy due to their immunogenic properties and limited expression in normal tissues. The identification and characterization of cancer/testis antigens have provided insights into their potential roles in tumorigenesis and their utility as targets for cancer treatment.

Source and Classification

Cancer/testis antigens are classified based on their expression patterns and immunogenicity. They are primarily expressed in the male germline and are reactivated in various cancers, including melanoma, breast cancer, and lung cancer. The initial identification of these antigens was facilitated by techniques such as autologous typing, where immune responses were observed against tumor cells expressing these antigens. Cancer/testis antigen 2 (37-50) is part of a broader category of cancer/testis antigens, which includes well-studied members like New York oesophageal squamous cell carcinoma 1 and MAGE proteins .

Synthesis Analysis

Methods

The synthesis of cancer/testis antigen 2 (37-50) involves recombinant DNA technology, where the gene encoding the antigen is cloned into an expression vector. This vector is then introduced into host cells, typically using methods such as electroporation or lipofection.

Technical Details

Once inside the host cells, the vector utilizes the host's cellular machinery to transcribe and translate the gene into protein. The expression conditions can be optimized by adjusting factors such as temperature, pH, and nutrient availability to enhance yield and purity. Following synthesis, purification techniques such as affinity chromatography may be employed to isolate the antigen for further study or therapeutic use .

Molecular Structure Analysis

Structure

Data

While detailed structural data may be limited, studies have shown that cancer/testis antigens often share structural motifs that facilitate their recognition by major histocompatibility complex molecules, which present these antigens to T cells .

Chemical Reactions Analysis

Reactions

Cancer/testis antigen 2 (37-50) does not participate in traditional chemical reactions like small molecules but is involved in biological interactions that can be considered "reactions" at the cellular level. These include binding to T cell receptors and interactions with major histocompatibility complex molecules.

Technical Details

The binding affinity of cancer/testis antigen 2 (37-50) to major histocompatibility complex class I molecules is crucial for its immunogenicity. Techniques such as enzyme-linked immunosorbent assay can be used to quantify these interactions .

Mechanism of Action

Process

The mechanism of action for cancer/testis antigen 2 (37-50) involves its presentation on the surface of tumor cells via major histocompatibility complex class I molecules. This presentation activates cytotoxic T lymphocytes, which recognize and destroy tumor cells expressing this antigen.

Data

Research indicates that effective immune responses against cancer/testis antigens can lead to tumor regression in some cases. The reactivation of these antigens in tumors suggests a potential link between their expression and tumorigenic processes .

Physical and Chemical Properties Analysis

Physical Properties

Cancer/testis antigen 2 (37-50) is a protein with specific characteristics that may include solubility in aqueous solutions, stability under physiological conditions, and sensitivity to denaturing agents.

Chemical Properties

As a protein, its chemical properties include a specific amino acid composition that influences its folding, stability, and interactions with other biomolecules. The pI (isoelectric point), molecular weight, and hydrophobicity are critical parameters that affect its behavior in biological systems.

Relevant Data or Analyses

Analyses of cancer/testis antigens often involve determining their stability under various conditions (e.g., temperature variations) and their interaction profiles with antibodies or T cell receptors using techniques like surface plasmon resonance or mass spectrometry .

Applications

Scientific Uses

Cancer/testis antigen 2 (37-50) has significant applications in cancer immunotherapy. It serves as a potential target for vaccine development aimed at eliciting robust immune responses against tumors expressing this antigen. Additionally, it can be utilized in diagnostic assays to identify tumors that may respond to therapies targeting these antigens.

Research continues to explore the full potential of cancer/testis antigens in personalized medicine approaches, where patient-specific tumor profiles can guide targeted therapies aimed at enhancing anti-tumor immunity .

Introduction to Cancer/Testis Antigens (CTAs)

Cancer/testis antigens (CTAs) represent a unique category of tumor-associated proteins characterized by their restricted expression in germline tissues (testis, placenta, ovary) and aberrant reactivation in diverse malignancies. Their immunogenic properties and tumor-specific expression profile position them as compelling targets for immunotherapy and biomarkers for cancer prognosis [1] [4]. Among these, Cancer/Testis Antigen 2 (CTAG2), also designated NY-ESO-2 or LAGE-2, stands out for its frequent ectopic expression in epithelial cancers and functional involvement in oncogenesis [7] [8].

Historical Context and Discovery of CTAs in Tumor Immunology

The discovery of CTAs originated in 1991 with the identification of Melanoma-Associated Antigen 1 (MAGE-A1) by Thierry Boon’s team using T-cell epitope cloning. This breakthrough revealed antigens expressed in tumors but absent in somatic tissues except testis, establishing the "cancer-testis" paradigm [1] [6]. Shortly thereafter, the SEREX technique (Serological Analysis of Recombinant cDNA Expression Libraries) enabled high-throughput identification of novel antigens via immunoscreening with patient sera [1] [9]. Through SEREX, NY-ESO-1 (CTAG1B) was isolated from esophageal squamous cell carcinoma in 1997 [8]. Homology screening subsequently identified CTAG2 as a paralog sharing 84% amino acid sequence identity with NY-ESO-1, mapping to the same Xq28 chromosomal region [3] [9]. Unlike classical oncoproteins, CTAG2 lacks intrinsic enzymatic activity but functions through protein-protein interactions that modulate transcriptional programs and DNA repair fidelity [2] [9].

Epigenetic derepression emerged as a core mechanism for CTA expression. Hypomethylation of promoter CpG islands in tumors reverses the transcriptional silencing enforced in somatic cells. Demethylating agents (e.g., 5-aza-2′-deoxycytidine) potently induce CTAG2 and related CTAs in vitro, confirming epigenetic regulation [1] [4].

Classification and Nomenclature of CT-X and Non-X CTAs

CTAs are systematically classified based on genomic location, expression patterns, and evolutionary conservation:

Table 1: Classification of Cancer/Testis Antigens

CategoryGenomic LocationGene FamiliesExpression in SpermatogenesisExamples
CT-X AntigensX chromosome (Xq28)Multigene clusters in ampliconic regionsSpermatogonia (mitotic phase)CTAG2, MAGE-A, NY-ESO-1
Non-X CTAsAutosomes/Y chromosomeDispersed single-copy genesSpermatocytes (meiotic phase)SPO11, BORIS, SSX2

CT-X antigens, including CTAG2, exhibit distinctive features:

  • X-chromosomal clustering: CTAG2 resides at Xq28 within a dense region harboring >50% of known CTAs, including MAGE-A, NY-ESO-1, and GAGE families [1] [9].
  • Ampliconic structure: These genes reside in palindromic repeats facilitating frequent duplication/divergence. CTAG2 belongs to a 4-member family (CTAG1A, CTAG1B/NY-ESO-1, CTAG2, CTAG2B) with high sequence homology [3] [9].
  • Primate-specific evolution: CT-X genes show low conservation in rodents, complicating translational modeling [9].

Non-X CTAs (e.g., SPO11, BORIS) are autosomal, evolutionarily conserved, and function predominantly in meiosis. They lack the clustered genomic architecture of CT-X antigens [2] [6]. The Cancer-Testis Database (CTdatabase; www.cta.lncc.br) currently curates 276 CTA genes, 46% of which are CT-X types [8] [9].

Unique Expression Dynamics: Germline Specificity and Tumor Ectopy

The expression profile of CTAG2 exemplifies the "testis-restricted" CTA pattern:

Germline Specificity

  • Testis: Exclusively expressed in spermatogonia and primary spermatocytes, with roles in mitotic proliferation and early meiotic progression [1] [6].
  • Immune privilege: Absence in somatic tissues avoids central tolerance, enabling immunogenicity when expressed in tumors [4] [8].
  • Epigenetic silencing: In somatic cells, CTAG2 promoters are hypermethylated and marked by repressive histone modifications (H3K27me3) [1] [4].

Tumor Ectopy

  • Aberrant activation: CTAG2 is derepressed in 20–57% of epithelial cancers. Hypomethylation, histone acetylation, and transcription factor activation (e.g., BORIS) drive expression [7] [8].
  • Heterogeneity: Expression varies within tumor types and individual tumors, reflecting microenvironmental influences on epigenetics [7].

Table 2: CTAG2 Expression in Human Carcinomas

Cancer TypeExpression FrequencyClinical AssociationDetection Method
Hepatocellular Carcinoma (HCC)57% (27/47)Advanced TNM stage, ↑AFP, ↓survivalIHC, RNA-Seq [7]
Esophageal Squamous Cell Carcinoma33–41%Co-expression with NY-ESO-1/MAGE antigensRT-PCR [8]
Gastric Cancer20–50%Metastasis, chemoresistanceSEREX [8]
Colorectal Cancer22–27%Conflicting reports; subtype-dependentMicroarray [8]

Molecular Functions in Tumors

  • Genomic instability: CTAG2 interacts with homologous recombination (HR) repair complexes (e.g., BRCA2), impairing RAD51 filament formation and promoting error-prone DNA repair [2] [9].
  • Transcriptional modulation: Binds E2F3 and KLF6 to enhance pro-proliferative gene expression (e.g., CCND1, VEGF) [7] [9].
  • Cell cycle dysregulation: Upregulates cyclins and CDKs while suppressing p53 activity, accelerating G1/S transition [9].

Properties

Product Name

Cancer/testis antigen 2 (37-50)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.